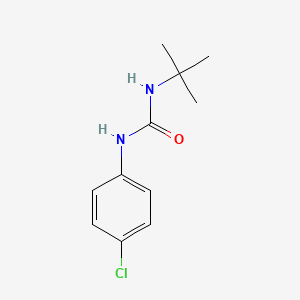
Boc-D-Dbu(Fmoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-Dbu(Fmoc)-OH” is a chemical compound with the CAS Number: 1409939-21-4 . Its molecular weight is 440.49 and its molecular formula is C24H28N2O6 .
Synthesis Analysis
The synthesis of “Boc-D-Dbu(Fmoc)-OH” involves stirring the reaction mixture under a H2 atmosphere for 1 hour. The reaction mixture is then filtered through a celite pad and evaporated in vacuo to give the amino acid as a white solid . To a solution of the amino acid in 10% Na2CO3/1,4-dioxane (2:1; 3.0 mL), Fmoc-OSu is added in 1,4-dioxane (2.0 mL) .Molecular Structure Analysis
The IUPAC name of “Boc-D-Dbu(Fmoc)-OH” is ®-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tert-butoxycarbonylamino)butanoic acid . The InChI code is 1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-D-Dbu(Fmoc)-OH” include the reaction of the amino acid with Fmoc-OSu in a solution of 10% Na2CO3/1,4-dioxane .Physical And Chemical Properties Analysis
“Boc-D-Dbu(Fmoc)-OH” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C . The density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Rapid in situ Neutralization Protocols for Solid-Phase Peptide Synthesis
The application of Boc-D-Dbu(Fmoc)-OH in solid-phase peptide synthesis (SPPS) is characterized by rapid in situ neutralization protocols. These protocols are essential for achieving high coupling efficiencies and are facilitated by the use of solvents like dimethylformamide (DMF) to ensure maximum solvation of the peptide-resin. This solvation aids in the disaggregation of intermolecularly hydrogen-bonded aggregates, which are common challenges in peptide synthesis. The use of high concentrations of activated amino acids along with these neutralization strategies improves the overall efficiency of peptide coupling. This methodology, supported by modern analytical techniques such as mass spectrometry (MS) and liquid chromatography-MS (LC-MS), allows for the detailed analysis of side products in SPPS, paving the way for future advancements in the field (Alewood et al., 1997).
Influence of Sequence on Hydrogel Properties
Research on Fmoc-tripeptides demonstrates the unexpected influence of peptide sequence on the self-assembled fibril structure and hydrogel modulus. The comparison between Fmoc-VLK(Boc) and Fmoc-K(Boc)LV shows remarkable differences in hydrogelation properties and self-assembled structures, which are attributed to sequence-induced conformational variations. These findings underscore the potential of manipulating peptide sequences to control hydrogel properties, offering new avenues for the development of materials with tailored mechanical and structural characteristics (Cheng et al., 2010).
Enhanced Peptide Synthesis Methodologies
Innovations in peptide synthesis methodologies highlight the role of Boc-D-Dbu(Fmoc)-OH in facilitating the synthesis of complex peptide structures. For instance, the development of an optimized synthesis approach for Fmoc-L-Homopropargylglycine-OH showcases the application of double Boc protection to increase material throughput. This strategy, combined with the Seyferth-Gilbert homologation, minimizes racemization and enables the efficient production of noncanonical amino acids for peptide synthesis. Such advancements contribute to the expansion of the peptide synthesis toolbox, enabling the creation of peptides with diverse functionalities and applications (Polyak & Krauss, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCIFFKRBHSLF-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
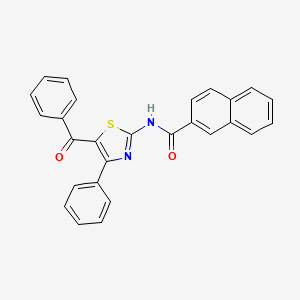

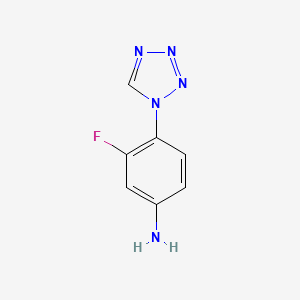
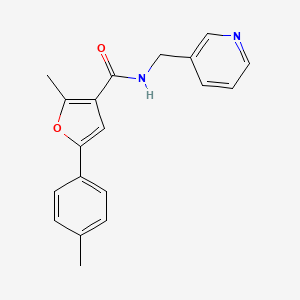
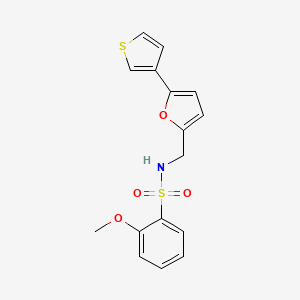

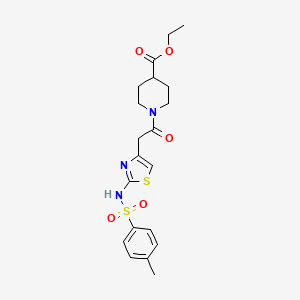
![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)
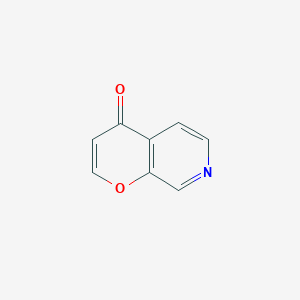
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)
